molecular formula C17H18N6O B6434191 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1235623-59-2

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No. B6434191
CAS RN: 1235623-59-2
M. Wt: 322.4 g/mol
InChI Key: FBTFTRIMOONSGY-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, also known as BDZ-PIP, is a novel benzodiazepine derivative that has recently been synthesized and studied for its potential therapeutic application. It has been shown to possess a variety of properties, including anxiolytic, anticonvulsant, and antinociceptive activities, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is still not fully understood. However, it is believed to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity. In addition, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been shown to modulate the activity of the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been shown to possess a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety levels, reduce seizure activity, and reduce chronic pain. In addition, it has been shown to reduce the symptoms of alcohol withdrawal and enhance the effects of other therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with. In addition, it has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various neurological disorders. However, one limitation of using 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in laboratory experiments is that it is not yet approved for clinical use, making it difficult to study its therapeutic effects in humans.

Future Directions

In the future, more research is needed to further understand the mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one and to determine its potential therapeutic applications in humans. In addition, further research is needed to determine the optimal dosage and route of administration for 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, as well as to assess its potential side effects. Furthermore, further research is needed to explore the potential synergistic effects of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one with other therapeutic agents. Finally, further research is needed to explore the potential use of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in the treatment of other neurological disorders, such as depression, addiction, and schizophrenia.

Synthesis Methods

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one was synthesized by a three-step synthesis method, which involves the condensation of 1H-1,3-benzodiazole-1-yl acetate with 4-(pyrimidin-2-yl)piperazin-1-yl ethan-1-one, followed by a cyclization reaction with acetic anhydride, and finally a deprotection of the piperazin-1-yl group with hydrochloric acid. The synthesized compound was then purified by column chromatography and characterized by 1H-NMR, 13C-NMR, and Mass spectrometry.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been studied for its potential therapeutic application in the treatment of various neurological disorders. It has been shown to possess anxiolytic, anticonvulsant, and antinociceptive activities in animal models, suggesting that it may be a useful therapeutic agent for the treatment of anxiety, epilepsy, and chronic pain. In addition, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been studied for its potential to reduce the symptoms of alcohol withdrawal, and its ability to enhance the effects of other therapeutic agents.

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-16(12-23-13-20-14-4-1-2-5-15(14)23)21-8-10-22(11-9-21)17-18-6-3-7-19-17/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTFTRIMOONSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

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